Holmium acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H12HoO6 |
|---|---|
Molecular Weight |
345.09 g/mol |
IUPAC Name |
acetic acid;holmium |
InChI |
InChI=1S/3C2H4O2.Ho/c3*1-2(3)4;/h3*1H3,(H,3,4); |
InChI Key |
NKWMPWXATGULJJ-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Ho] |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Ho] |
Origin of Product |
United States |
Synthetic Methodologies and Control of Holmium Iii Acetate
Optimized Synthetic Routes for Holmium(III) Acetate (B1210297)
Reaction of Holmium Oxide with Acetic Acid and Solvent Influence
The most common and well-documented method for synthesizing holmium(III) acetate is through the reaction of holmium(III) oxide (Ho₂O₃) with acetic acid (CH₃COOH). samaterials.comcrystalls.infowikipedia.orgbenchchem.com This reaction is typically carried out by gradually adding holmium oxide to a solution of acetic acid, often with gentle heating and stirring to facilitate the dissolution of the oxide. samaterials.com The general chemical equation for this reaction is:
Ho₂O₃ + 6CH₃COOH → 2Ho(CH₃COO)₃ + 3H₂O crystalls.infobenchchem.com
The concentration of the acetic acid solution is a key parameter, with a 70% solution often cited as optimal for complete dissolution. benchchem.com The reaction temperature is also a significant factor, with heating to between 50 and 80°C helping to accelerate the process. benchchem.com
The choice of solvent can influence the reaction and the resulting product. While water is the most common solvent for this reaction, polar organic solvents like ethanol (B145695) and methanol (B129727) can also be used, as holmium acetate is highly soluble in them. samaterials.com The use of mixed solvent systems, such as acetic acid/ethanol mixtures, can be employed during recrystallization to enhance purity. benchchem.com The solvent system plays a crucial role in controlling the crystallization process and the hydration state of the final product.
Controlled Crystallization of Hydrated Holmium(III) Acetate Species
Following the reaction of holmium oxide with acetic acid, the resulting solution is typically concentrated to remove excess acid and water, often under reduced pressure. samaterials.com Upon cooling, holmium(III) acetate crystallizes out of the solution. samaterials.com The control of crystallization conditions is paramount for obtaining specific hydrated forms of the compound.
Holmium(III) acetate is known to form several hydrates, with the tetrahydrate (Ho(CH₃COO)₃·4H₂O) being a commonly isolated form. crystalls.infobenchchem.combenchchem.com The formation of the tetrahydrate is favored when crystallization occurs from an aqueous acetic acid solution at a pH of 4-5 and a temperature of 20-25°C. benchchem.combenchchem.com X-ray diffraction studies have confirmed the triclinic crystal structure of the tetrahydrate, where the holmium(III) ion is nine-coordinate. benchchem.combenchchem.com Other documented hydrates include the monohydrate and hexahydrate. benchchem.com
The final product is typically filtered, washed with a small amount of a cold solvent like ethanol to remove impurities, and then dried under vacuum or at moderate temperatures. samaterials.com
Preparation of Anhydrous Holmium(III) Acetate
The preparation of anhydrous holmium(III) acetate requires the removal of water molecules from the hydrated crystalline structure. This can be achieved through several methods. One common laboratory method is solvent-mediated dehydration, which involves refluxing the hydrated this compound in glacial acetic acid at approximately 135°C for several hours. benchchem.combenchchem.com
Another method is through controlled heating. Thermogravimetric analysis (TGA) has shown that the dehydration of hydrated this compound occurs in stages. For example, a hemiheptahydrate form loses water at 105°C to form a hemihydrate, which then becomes anhydrous at 135°C. wikipedia.org Further heating leads to decomposition, ultimately forming holmium oxide at around 590°C. wikipedia.orgbenchchem.com
Methodologies for Purity Assessment in Synthesized Holmium(III) Acetate
Ensuring the purity of synthesized holmium(III) acetate is crucial for its application in research and industry. Several analytical techniques are employed to assess its purity and characterize its properties.
Elemental Analysis: Techniques such as Inductively Coupled Plasma (ICP) analysis or Glow Discharge Mass Spectrometry (GDMS) and X-ray Fluorescence (XRF) are used to determine the elemental composition and quantify trace metal impurities. samaterials.combenchchem.com High-purity grades for research can have impurity thresholds as low as ≤150 ppm. benchchem.com
Titration: Complexometric titration is a method used to determine the holmium content, with expected values typically falling within a specific percentage range. ereztech.com
Thermogravimetric Analysis (TGA): TGA is essential for determining the hydration state of the compound by monitoring weight loss at specific temperatures. benchchem.com For instance, water loss is observed between 100-150°C, while the decomposition of the acetate begins at higher temperatures. benchchem.comresearchgate.net
Spectroscopic Methods:
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the compound. It can confirm the presence of acetate ligands (C=O stretching around 1550 cm⁻¹) and hydroxyl groups (around 3400 cm⁻¹) from water of hydration. benchchem.com
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to investigate the chemical state of the elements present. researchgate.net
X-ray Diffraction (XRD): XRD is a powerful tool for confirming the crystal structure and phase purity of the synthesized holmium(III) acetate. benchchem.comresearchgate.net It can distinguish between different hydrated forms and the anhydrous state. benchchem.combenchchem.com
Table 1: Analytical Techniques for Purity Assessment of Holmium(III) Acetate
| Analytical Technique | Purpose | Typical Findings | References |
| Inductively Coupled Plasma (ICP) | Quantify trace metal impurities | Purity levels up to 99.999% | benchchem.com |
| Complexometric Titration | Determine holmium content | %Ho = 38.2-43.6 | ereztech.com |
| Thermogravimetric Analysis (TGA) | Determine hydration state and thermal stability | Dehydration stages (e.g., 105°C, 135°C), decomposition to Ho₂O₃ (~590°C) | wikipedia.orgbenchchem.comresearchgate.net |
| Infrared (IR) Spectroscopy | Identify functional groups | Acetate C=O stretch (~1550 cm⁻¹), OH stretch (~3400 cm⁻¹) | benchchem.com |
| X-ray Diffraction (XRD) | Confirm crystal structure and phase | Triclinic structure for tetrahydrate | benchchem.combenchchem.com |
Green Chemistry Approaches in Holmium(III) Acetate Synthesis
While the traditional synthesis methods for holmium(III) acetate are effective, there is growing interest in developing more environmentally friendly or "green" synthetic routes. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.
For the synthesis of related metal-organic frameworks and nanoparticles, several green approaches are being explored, which could potentially be adapted for holmium(III) acetate synthesis:
Sonochemical Synthesis: This method uses ultrasound to induce cavitation, which can accelerate reaction rates and shorten crystallization times, often at lower temperatures. core.ac.uk
Mechanochemical Synthesis: This solvent-free approach involves the direct grinding of reactants (e.g., holmium oxide and solid acetic acid) in a ball mill. This method is economical and environmentally friendly. core.ac.ukacs.org
Microwave-Assisted Synthesis: Microwave heating can lead to rapid and uniform heating, significantly reducing reaction times and potentially improving yields and purity. benchchem.com
Use of Greener Solvents: While acetic acid is a relatively weak acid, exploring the use of water as the primary solvent under optimized conditions or using biodegradable solvents could reduce the environmental impact. acs.org
Bioreductant-based Synthesis: For the synthesis of holmium oxide nanoparticles, plant extracts have been used as bioreductants, offering a green alternative to conventional chemical methods. researchgate.net While not directly for the acetate, this highlights a trend towards bio-based synthesis in lanthanide chemistry.
Currently, the literature specifically detailing green chemistry approaches for holmium(III) acetate synthesis is not extensive. However, the principles of green chemistry offer a clear pathway for future research and optimization of the synthesis of this important compound.
Advanced Structural Elucidation and Coordination Chemistry of Holmium Iii Acetate Complexes
X-ray Crystallographic Analysis of Holmium(III) Acetate (B1210297) Solid Forms
X-ray crystallography has been an indispensable tool in revealing the intricate solid-state structures of holmium(III) acetate. These studies have unveiled a range of coordination environments and network dimensionalities, largely dependent on the degree of hydration and the synthetic conditions employed.
Characterization of Anhydrous Holmium(III) Acetate Coordination Polymer Structures
Anhydrous holmium(III) acetate is known to exist as a coordination polymer. wikipedia.org In one of its polymorphs, each holmium(III) ion is nine-coordinate. wikipedia.org This coordination environment is achieved through interactions with two bidentate acetate ligands and is further supplemented by bridging acetate ligands that link the metal centers into a polymeric chain. wikipedia.org Another polymorph of anhydrous holmium acetate exhibits an 8-coordinate holmium center. wikipedia.org The structure of anhydrous this compound is part of a series shared with other lanthanide acetates from samarium to erbium, as well as yttrium. academie-sciences.fr In this structural type, the holmium ion occupies two distinct 8-coordinate sites with average Ho-O bond distances of 2.370 Å and 2.381 Å, respectively. academie-sciences.fr
| Polymorph | Coordination Number | Key Structural Features | Average Ho-O Bond Distances (Å) |
|---|---|---|---|
| Polymorph 1 | 9 | Coordination polymer with bidentate and bridging acetate ligands. wikipedia.org | N/A |
| Polymorph 2 | 8 | Two distinct 8-coordinate sites. academie-sciences.fr | 2.370 and 2.381 academie-sciences.fr |
Elucidation of Hydrated Acetate Topologies (e.g., tetrahydrate, hemiheptahydrate)
The presence of water molecules introduces further complexity and diversity to the crystal structures of holmium(III) acetate. The tetrahydrate of this compound, with the formula Ho₂(CH₃COO)₆·4H₂O, can be formed by dissolving holmium oxide in acetic acid at a pH of 4. wikipedia.org While detailed crystallographic data for the tetrahydrate is not extensively reported in the provided search results, it is a known crystalline form. wikipedia.orgsigmaaldrich.com
Additionally, a hemiheptahydrate form has been identified. This hydrated form undergoes thermal decomposition, losing water molecules in stages. At 105 °C, it converts to a hemihydrate, which then becomes anhydrous at 135 °C. wikipedia.org
Comparative Crystallography with Isostructural Lanthanide Acetates (e.g., Lanthanum and Praseodymium compounds)
The structural chemistry of holmium(III) acetate is closely related to that of other lanthanide acetates. The nine-coordinate polymorph of anhydrous this compound is isostructural with the corresponding lanthanum and praseodymium compounds. wikipedia.orgwikipedia.org This structural similarity across the lanthanide series is a common phenomenon, often attributed to the lanthanide contraction, where the ionic radii of the trivalent lanthanide ions decrease steadily across the series.
In anhydrous lanthanum acetate, the La(III) center is ten-coordinate, involving both chelating and bridging acetate ligands. academie-sciences.fr Praseodymium acetate exhibits both 9- and 10-coordinate metal centers. academie-sciences.fr The structural transition from higher coordination numbers for the earlier, larger lanthanides to lower coordination numbers for the later, smaller ones is a well-documented trend. Holmium, being a later lanthanide, adopts a structure with a lower coordination number of 8 in one of its anhydrous forms, which is shared by other lanthanides from samarium to erbium. academie-sciences.fr
Solution-Phase Coordination Equilibria and Ligand Interactions
The behavior of holmium(III) acetate in solution is governed by complex equilibria involving the coordination of acetate ligands and solvent molecules to the Ho(III) ion.
Investigations of Acetate Ligand Coordination Modes (e.g., bidentate, bridging)
In solution, acetate ligands can coordinate to the holmium(III) ion in various modes, including monodentate, bidentate, and bridging fashions. wikipedia.orgrsc.orgresearchgate.net The bidentate coordination mode, where both oxygen atoms of the acetate group bind to the same metal center, is a common feature in this compound complexes. wikipedia.org Bridging coordination, where the acetate ligand links two different metal centers, is crucial for the formation of polymeric structures in the solid state and can also persist in solution, leading to the formation of polynuclear species. wikipedia.orgearthlinepublishers.com Infrared spectroscopy studies on holmium(III)-acetylacetonate complexes, which also contain acetic acid ligands, have shown that the acetic acid can coordinate in a monodentate fashion. rsc.org The specific coordination mode adopted is influenced by factors such as the solvent, the concentration of the complex, and the presence of other ligands. academie-sciences.frrsc.org
| Coordination Mode | Description | Significance |
|---|---|---|
| Bidentate | Both oxygen atoms of the acetate bind to a single Ho(III) ion. wikipedia.org | Forms stable chelate rings. |
| Bridging | The acetate ligand connects two different Ho(III) ions. wikipedia.org | Leads to the formation of polymeric or polynuclear structures. wikipedia.orgearthlinepublishers.com |
| Monodentate | Only one oxygen atom of the acetate binds to the Ho(III) ion. rsc.org | Observed in the presence of other competing ligands. rsc.org |
Studies of Holmium(III) Coordination Numbers in Solution
Determining the precise coordination number of the holmium(III) ion in solution is challenging due to the dynamic nature of the coordination sphere. However, it is generally accepted that for the later lanthanides like holmium, the coordination number in aqueous solution is typically 8. academie-sciences.fr This is a decrease from the coordination number of 9 that is more common for the earlier, larger lanthanides. academie-sciences.fr The coordination sphere in aqueous solution is typically composed of a mixture of acetate ligands and water molecules. The exact number of each type of ligand is dependent on the concentration of the acetate and the pH of the solution. Spectroscopic techniques, in conjunction with theoretical calculations, are often employed to probe the coordination environment of Ho(III) in solution. rsc.orguni.wroc.pl For instance, studies on holmium(III) complexes with other ligands in solution have provided insights into the preferred coordination geometries, which are often distorted versions of ideal polyhedra. rsc.org
Influence of pH on Coordination Environments in Aqueous Systems
The coordination environment of holmium(III) ions in aqueous solutions is significantly influenced by pH. In acidic conditions, the acetate ligands can be protonated, affecting their ability to coordinate with the holmium ion. As the pH increases, deprotonation of the carboxylic acid groups of the ligands occurs, leading to stronger coordination with the holmium ion. arabjchem.org
For instance, studies on holmium(III) triethylenetetraaminehexaacetate (TTHA) complexes in solution have shown that at a pH greater than 5, a predominant species exists with a coordination geometry similar to that observed in the solid crystal state. rsc.org In this state, the holmium ion is nine-coordinate, bound to four nitrogen atoms and five carboxylate oxygen atoms of the TTHA ligand. rsc.org However, at lower pH values, coordination equilibria are observed, suggesting the presence of different coordinated species. rsc.org This pH-dependent behavior is a common feature for lanthanide complexes with polyaminocarboxylate ligands. arabjchem.orgcapes.gov.br
The protonation state of the ligand, dictated by the pH of the solution, determines the number and type of donor atoms available for coordination. arabjchem.org In the case of this compound, dissolving holmium oxide in acetic acid at a pH of 4 results in the formation of a hydrated dimer, Ho₂(CH₃COO)₆·4H₂O. wikipedia.org The control of pH is a critical parameter in the synthesis of coordination polymers, as it can influence the deprotonation of ligands and the final structure of the complex. arabjchem.org For example, with some carboxylate ligands, higher pH values can lead to the formation of higher-dimensional networks. arabjchem.org
Coordination Chemistry of Holmium(III)-Acetylacetonate Analogues
The coordination chemistry of holmium(III) with acetylacetonate (B107027) (acac) and its analogues is a subject of detailed investigation, particularly due to their application in materials science and medicine. rsc.orgnih.gov The acetylacetonate anion typically binds to the holmium ion as a bidentate ligand through its two oxygen atoms, forming a stable six-membered chelate ring. americanelements.comwikidoc.org
Infrared ion spectroscopy (IRIS) has proven to be a powerful technique for the structural characterization of holmium-acetylacetonate complexes in the gas phase. rsc.orgnih.gov This method allows for the detailed investigation of coordination geometries, which can be elusive in the amorphous solid state of materials like radioactive holmium-acetylacetonate microspheres used in cancer therapy. rsc.orgnih.govrsc.org
In one study, several distinct holmium-acetylacetonate complexes were generated from non-radioactive microspheres and analyzed. rsc.orgnih.gov The experimental IRIS spectra were compared with theoretical spectra calculated using density functional theory (DFT) to assign the coordination geometries. rsc.orgnih.gov The main species observed included [Ho(acac-H)₂]⁺, [Ho(acac-H)₂(H₂O)]⁺, [Ho(acac-H)₂(MeOH)]⁺, and [Ho(acac-H)₂(acac)]⁺. rsc.orguva.nl The geometries of these complexes are primarily determined by the maximization of ligand-metal interactions and the minimization of ligand-ligand repulsion. uva.nlru.nl This leads to tetrahedral, trigonal bipyramidal, and octahedral coordination geometries, respectively, for the aforementioned complexes. uva.nlru.nl
A notable finding was the identification of a previously unknown complex containing an acetic acid ligand, which highlights the detailed structural insights that can be gained from gas-phase spectroscopy. rsc.orgnih.gov
Density Functional Theory (DFT) calculations are instrumental in complementing experimental data from techniques like IRIS, providing detailed insights into the coordination geometries and relative energetics of different structural isomers. rsc.orgnih.govru.nl By comparing experimentally measured IR spectra with DFT-calculated spectra for various candidate structures, researchers can confidently assign the coordination motifs. rsc.orgnih.gov
For the holmium-acetylacetonate system, DFT calculations have been used to determine the most energetically favorable structures. rsc.org For example, in a complex containing two deprotonated acetylacetonate ligands and a neutral acetic acid molecule, the most stable conformation involves the monodentate coordination of the acetic acid to the holmium center, with a hydrogen bond formed between the hydroxyl group of the acetic acid and a ketone oxygen of one of the acetylacetonate ligands. rsc.orguva.nl
The calculations also reveal the subtle distortions from ideal geometries caused by factors such as the bite angle of the bidentate acetylacetonate ligand and repulsion between ligands. uva.nlru.nl Furthermore, DFT can predict the vibrational frequencies of different modes, which are then matched with the experimental IR spectra to confirm the structure. rsc.orgru.nl
A significant finding from the combined IRIS and DFT studies is the observation of asymmetric coordination of the acetylacetonate ligands. rsc.orgnih.gov The binding of each acetylacetonate ligand is influenced by the presence of other ligands in the coordination sphere. rsc.orgnih.govrsc.org This leads to an asymmetric chelation motif in some of the complexes. rsc.orgnih.gov
DFT computations provide a quantitative description of this asymmetry. For instance, the Ho-O bond lengths can differ for the two oxygen atoms of a single acetylacetonate ligand when a third ligand is present. rsc.org This asymmetry is reminiscent of the enol tautomer of neutral acetylacetone. rsc.org The table below summarizes the coordination geometries and the effect of a third ligand on the binding of acetylacetonate to holmium.
| Complex | Coordination Geometry | Influence of Third Ligand |
| [Ho(acac–H)₂]⁺ | Tetrahedral | Unperturbed system, symmetric binding |
| [Ho(acac–H)₂(H₂O)]⁺ | Trigonal Bipyramidal | Induces asymmetric binding of acac ligands |
| [Ho(acac–H)₂(MeOH)]⁺ | Trigonal Bipyramidal | Induces asymmetric binding of acac ligands |
| [Ho(acac–H)₂(acac)]⁺ | Octahedral | Induces asymmetric binding of acac ligands |
This table is based on findings from gas-phase studies of holmium-acetylacetonate complexes. rsc.orguva.nlru.nl
Studies of Holmium(III) Triethylenetetraaminehexaacetate Coordination in Single Crystals and Solution
The coordination of holmium(III) with the polyaminopolycarboxylate ligand triethylenetetraaminehexaacetic acid (H₆ttha) has been investigated in both the solid state (single crystal) and in aqueous solution. rsc.orguni.wroc.pl This ligand possesses a potential of ten donor atoms (four nitrogen and six oxygen atoms), allowing for complex coordination behavior. rsc.org
X-ray crystallographic analysis of [C(NH₂)₃]₃[Ho(ttha)]·3H₂O revealed that the holmium(III) ion is nine-coordinate. rsc.orgresearchgate.net The coordination sphere consists of four nitrogen atoms and five carboxylate oxygen atoms from the ttha ligand. rsc.org
Electronic absorption spectroscopy was used to compare the coordination environment of the Ho(III)-ttha complex in the single crystal with that in an aqueous solution. rsc.org The results indicate that for solutions with a pH above 5, the predominant species in solution has a coordination geometry that is very similar to the nine-coordinate [Ho(N₄O₅)]³⁻ unit found in the crystal. rsc.org This suggests that under these conditions, the ligand wraps around the holmium ion in a similar fashion in both phases.
However, at lower pH values, the absorption spectra show changes, indicating the existence of coordination equilibria involving different species. rsc.org This is consistent with findings for other lanthanide-ttha complexes, where protonation of the ligand at lower pH can lead to different coordination modes. capes.gov.bruni.wroc.pl These studies underscore the importance of pH in determining the coordination structure of these complexes in solution. rsc.org
Spectroscopic Characterization of Holmium Iii Acetate and Its Derivatives
Electronic Absorption Spectroscopy of Holmium(III) Acetate (B1210297) Single Crystals
The electronic absorption spectra of single crystals of holmium(III) acetate tetrahydrate (Ho₂(CH₃COO)₆·4H₂O) have been a subject of detailed study. icm.edu.plresearchgate.net These crystals, which are part of a series of isomorphic heavy lanthanide acetates, feature a dimeric structure where two holmium ions are bridged by acetate groups. icm.edu.pl Each nine-coordinate Ho(III) ion is bonded to three bidentate acetate groups and two water molecules, in addition to a bridging oxygen from an adjacent acetate. icm.edu.pl
Analysis of 4f-4f Electronic Transitions and Oscillator Strengths
The absorption spectrum of holmium(III) is characterized by sharp, narrow bands corresponding to Laporte-forbidden 4f-4f electronic transitions. aimspress.com The intensities of these transitions, quantified as oscillator strengths (P), are highly sensitive to the coordination environment of the Ho(III) ion. icm.edu.pl In holmium acetate single crystals, a particularly notable feature is the high intensity of the "hypersensitive" transition. icm.edu.pl Hypersensitive transitions, which follow the selection rules ΔJ = ±2, are exceptionally responsive to changes in the ligand field. For holmium, the ⁵I₈ → ⁵G₆ transition is a key example. The oscillator strengths for transitions in lanthanide acetates are known to decrease significantly as the temperature is lowered from 293 K to 5 K. icm.edu.pl
Table 1: Observed 4f-4f Transitions in Holmium(III) Complexes
This table presents typical 4f-4f transitions observed for the Ho(III) ion. The exact oscillator strengths are specific to the compound and conditions of measurement.
| Transition from ⁵I₈ Ground State to Excited State | Approximate Wavenumber (cm⁻¹) |
|---|---|
| ⁵I₇ | ~5,200 |
| ⁵I₆ | ~8,600 |
| ⁵I₅ | ~11,300 |
| ⁵F₅ | ~15,500 |
| ⁵S₂, ⁵F₄ | ~18,600 |
| ⁵F₃ | ~20,600 |
| ⁵F₂, ³K₈ | ~21,300 |
| ⁵G₆ | ~22,200 |
| ⁵G₅ | ~24,100 |
| ⁵G₄, ³L₉ | ~25,800 |
| ³H₆, ⁵G₃ | ~27,700 |
Judd-Ofelt Parameter Evaluation and Interpretation (e.g., Ω₂ parameter values)
The Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of 4f-4f transitions. aimspress.comnih.gov It utilizes three intensity parameters, Ωλ (where λ = 2, 4, 6), which are derived from the experimental oscillator strengths of the absorption spectra. icm.edu.pl These parameters provide valuable information about the local environment and bonding characteristics of the lanthanide ion.
For heavy lanthanide acetates, including this compound, the Judd-Ofelt parameters have been evaluated from single-crystal spectra. icm.edu.pl A key finding is the relatively high value of the Ω₂ parameter compared to other lanthanide carboxylate compounds. icm.edu.plresearchgate.net The Ω₂ parameter is particularly sensitive to the symmetry of the lanthanide ion's coordination site and the covalency of the metal-ligand bonds. The elevated Ω₂ value in this compound is indicative of a highly polarizable chemical environment and a significant degree of asymmetry at the Ho(III) site, which is consistent with its complex dimeric structure. icm.edu.pl
Table 2: Comparative Judd-Ofelt Parameters (Ωλ x 10²⁰ cm²) for Ho(III) and Related Acetates
This table provides a conceptual comparison. Exact values can vary based on the specific crystal, solution, or host material.
| Compound Type | Ω₂ | Ω₄ | Ω₆ | Reference |
|---|---|---|---|---|
| This compound | High | Moderate | Moderate | icm.edu.pl |
| Erbium Acetate | 10.53 | 1.63 | 1.09 | icm.edu.pl |
Temperature-Dependent Spectroscopic Behavior (e.g., Stark splitting at low temperatures)
Lowering the temperature has a profound effect on the electronic absorption spectra of this compound. As the temperature decreases to cryogenic levels (e.g., 5 K), the absorption bands become significantly sharper and better resolved due to the depopulation of higher-energy crystal-field (Stark) levels of the ground electronic state. icm.edu.plaps.org This allows for a detailed analysis of the Stark splitting of the electronic energy levels, which arises from the interaction of the Ho(III) ion's 4f electrons with the crystal field created by the surrounding ligands. aps.orgresearchgate.net
In the isomorphic erbium acetate, low-temperature spectra reveal a Stark splitting pattern consistent with the J + 1/2 manifold predicted by group theory for a single Er(III) ion site. icm.edu.pl This suggests that each lanthanide ion in the dimeric structure occupies an identical chemical environment. icm.edu.pl Furthermore, low-temperature spectra of lanthanide acetates often exhibit a rich structure of sidebands of vibronic origin, which appear adjacent to the main electronic lines. icm.edu.pl For instance, in erbium acetate, sidebands are observed approximately 25 cm⁻¹ from the electronic sublevels. icm.edu.pl
Dynamic Coupling Mechanisms in Lanthanide Acetates
The unusually high intensity of the hypersensitive transitions in this compound and other heavy lanthanide acetates is explained by the dynamic coupling mechanism. icm.edu.plresearchgate.net The standard Judd-Ofelt theory often considers a static-coupling model, where the ligand field statically perturbs the 4f orbitals. However, the dynamic coupling model proposes that transient electric dipoles are induced in the ligands by the incident radiation field. aimspress.com These induced dipoles then interact with the 4f electrons of the lanthanide ion, providing an additional pathway to relax the selection rules and enhance transition intensities. aimspress.comresearchgate.net
This mechanism is particularly significant in lanthanide acetates due to their specific crystal structure. icm.edu.pl X-ray diffraction data show that the water molecules in the primary coordination sphere have a distinctly shorter bond distance to the lanthanide ion than the oxygen atoms from the carboxyl groups of the acetate ligands. icm.edu.pl This structural feature leads to a stronger polarization effect, enhancing the dynamic coupling and resulting in the characteristically high hypersensitive transition intensities and large Ω₂ parameter values observed for these compounds. icm.edu.pl
Vibrational Spectroscopy (Infrared and Raman) Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for characterizing the structural features of coordination compounds by probing their molecular vibrations. ksu.edu.sauni-siegen.de For a vibration to be IR active, it must induce a change in the molecule's dipole moment, whereas for a vibration to be Raman active, it must cause a change in the molecule's polarizability. ksu.edu.sauni-siegen.de These techniques are complementary and provide a detailed fingerprint of the functional groups and metal-ligand bonds within a compound. spectroscopyonline.com
Characterization of Holmium-Oxygen and Ligand Vibrational Modes
In studies of this compound and its derivatives, vibrational spectroscopy helps to identify the coordination modes of the acetate ligands and the nature of the holmium-oxygen bonds. Although a complete vibrational analysis of pure this compound single crystals is not widely reported in the provided literature, data from related systems and decomposition studies offer significant insights.
Studies on the thermal decomposition of hydrated this compound to form holmium oxide (Ho₂O₃) have used IR spectroscopy to characterize the final product. These analyses revealed a characteristic absorption band for the Ho–O bond at approximately 603 cm⁻¹. In related studies of yttrium-oxygen (Y-O) stretching vibrations, which are chemically similar, these modes are typically found between 400 and 700 cm⁻¹. biointerfaceresearch.com
Infrared ion spectroscopy of holmium-acetylacetonate complexes, which were found to also contain acetic acid as a ligand, identified several vibrational modes associated with the acetate group. researchgate.net These studies provide a useful proxy for understanding the vibrational behavior of the acetate ligand when coordinated to a holmium center.
Table 3: Tentative Vibrational Mode Assignments for this compound and Related Compounds
| Wavenumber (cm⁻¹) | Vibrational Mode | Compound Context | Reference |
|---|---|---|---|
| ~603 | ν(Ho–O) Stretching | Holmium oxide (from acetate decomposition) | |
| ~1155 | Ligand-related mode | Holmium complex with acetic acid ligand | |
| ~1299 | Methylene group bending | Aqueous acetate solution | researchgate.net |
| ~1347 | Deformation vibration | Aqueous acetate solution | researchgate.net |
| ~1660 | C=O related mode | Holmium complex with acetic acid ligand | |
| ~1720 | C=O related mode | Holmium complex with acetic acid ligand |
Compound List
Infrared Ion Spectroscopy (IRIS) for Gas-Phase Complex Characterization
Infrared Ion Spectroscopy (IRIS) has proven to be a powerful tool for the structural elucidation of complex molecules in the gas phase, free from solvent or solid-state interactions. This technique is particularly valuable for characterizing coordination complexes, such as those involving holmium.
Research Findings: In a notable study, IRIS was employed to characterize holmium(III)-acetylacetonate complexes, which are closely related to this compound. rsc.orgrsc.orgnih.gov These complexes were generated from non-radioactive microspheres used in radionuclide therapies. rsc.orgrsc.orgnih.gov By isolating the ions in the gas phase within a mass spectrometer, researchers could probe their intrinsic molecular structures. rsc.org
The experimental IRIS spectra of the isolated ions were compared with theoretical spectra calculated using Density Functional Theory (DFT). rsc.orgrsc.orgnih.gov This comparison allowed for the definitive assignment of the coordination geometry for four distinct ionic holmium complexes. rsc.orgrsc.orgnih.gov The analysis revealed that the coordination of each acetylacetonate (B107027) ligand is influenced by the presence of other ligands, leading to an asymmetric chelation motif in some instances. rsc.orgrsc.orgnih.gov
A significant discovery from this research was the identification of a previously unknown component within the microspheres: a coordination complex containing an acetic acid ligand. rsc.orgrsc.orgnih.gov This highlights the capability of IRIS to identify and characterize unexpected species within complex mixtures. rsc.orgrsc.org The study concluded that IRIS is a viable method for identifying byproducts and understanding the detailed molecular-level coordination of holmium complexes. rsc.org
| Complex Type | Spectroscopic Method | Key Findings | Reference |
| Holmium(III)-acetylacetonate | Infrared Ion Spectroscopy (IRIS) & DFT | - Determined coordination geometries of four ionic complexes. - Revealed asymmetric chelation motifs. - Identified an unexpected acetic acid ligand. | rsc.orgrsc.orgnih.gov |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Bonding Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. cnrs.frcarleton.edubris.ac.uk It is extensively used to analyze the surfaces of holmium-containing compounds.
Analysis of the core level spectra of holmium, carbon, and oxygen provides a fingerprint of the chemical environment of these elements on the material's surface.
Research Findings: Studies on various holmium-containing materials, such as holmium oxide (Ho₂O₃) nanoparticles and doped materials, provide detailed information on the binding energies of core level electrons. nih.govmdpi.commdpi.com
Ho 4d: The Ho 4d core level peak is a diagnostic signal for the presence and state of holmium. In holmium oxide nanoparticles, a peak at a binding energy of 161.62 eV corresponds to the Ho 4d₅/₂ core level. nih.gov In other holmium-doped materials, the Ho 4d peak has been observed around 160.09 eV to 162.5 eV. mdpi.comrsc.org For holmium-doped superparamagnetic iron oxide nanoparticles (SPIONs), peaks at 160.5 eV and 162.7 eV are characteristic of Ho³⁺ 4d₅/₂ and 4d₃/₂, respectively. mdpi.com The binding energy can shift depending on the chemical bonding environment. nih.gov
O 1s: The O 1s spectrum typically reveals information about the oxygen bonding states, such as metal-oxygen bonds (Ho-O) and the presence of hydroxides or carbonates. In one study, O 1s spectra showed peaks at 529.92 eV and 531.13 eV, which were attributed to N–O bonding in that specific complex. nih.gov
C 1s: The C 1s spectrum is useful for identifying carbon-containing functional groups and any adventitious carbon contamination. In a holmium-oxide compound derived from nitrogen-containing precursors, the C 1s spectra showed three distinct peaks at 282.59 eV, 283.79 eV, and 286.88 eV. nih.gov These were assigned to C–N or C–O, C–N–O–Ho or C–Ho–O, and C–O bonding, respectively. nih.gov
The following table summarizes representative binding energies from XPS analyses of various holmium-containing materials.
| Core Level | Material | Binding Energy (eV) | Assignment | Reference |
| Ho 4d | Ho-oxide compound | 161.62 | Ho 4d₅/₂ | nih.gov |
| Ho 4d | Ho³⁺-doped ZnO | ~160.09 | Ho 4d | mdpi.com |
| Ho 4d | Cu/Ho₂O₃ | 162.5 | Ho 4d | rsc.org |
| Ho 4d | Fe₃O₄@2.5%Ho SPIONs | 160.5 / 162.7 | Ho³⁺ 4d₅/₂ / 4d₃/₂ | mdpi.com |
| O 1s | Ho-oxide compound | 529.92 / 531.13 | N-O bonding | nih.gov |
| C 1s | Ho-oxide compound | 282.59 | C-N or C-O | nih.gov |
| C 1s | Ho-oxide compound | 283.79 | C-N-O-Ho or C-Ho-O | nih.gov |
| C 1s | Ho-oxide compound | 286.88 | C-O | nih.gov |
Subtle shifts in the binding energies of core level peaks provide critical information about the chemical bonds between holmium and other elements.
Research Findings: XPS analysis is instrumental in confirming the formation of specific chemical bonds. For instance, the thermal decomposition of this compound to holmium oxide results in the formation of Ho-O bonds, which are characterized by specific spectral signatures. researchgate.net
In a study of holmium-oxide nanoparticles, the binding energy of the Ho 4d peak was observed at 161.62 eV, a slight shift from the 161.8 eV for pure holmium. nih.gov This chemical shift was attributed to the formation of Ho–O or Ho–O–C–N bonds within the material. nih.gov Similarly, analysis of the C 1s spectrum allowed for the identification of complex bonding arrangements like C–Ho–O. nih.gov In another example involving Cu/Ho₂O₃ catalysts, the binding energy of Ho in the composite shifted to a higher energy (162.5 eV) compared to pure Ho₂O₃ (161.5 eV), indicating an electronic interaction and electron transfer from holmium to copper, mediated by the Ho-O bonds. rsc.org
Photoluminescence (PL) Spectroscopy of Holmium-Containing Materials
Photoluminescence (PL) spectroscopy is a non-destructive technique that investigates the electronic structure of materials by measuring the light emitted after they have absorbed photons. Holmium-containing materials are well-known for their sharp and distinct emission lines, particularly in the visible and near-infrared regions.
Research Findings: The photoluminescence of holmium is highly dependent on the host material.
Holmium-Doped Glasses: In bismuth-germanate glasses, Ho³⁺ ions show an intense emission band in the green region at approximately 548 nm. sci-hub.se The luminescence intensity can be quenched if the concentration of Ho³⁺ ions exceeds an optimal level, typically around 1.0 mol%. researchgate.net
Holmium-Doped Zinc Oxide: When holmium is doped into zinc oxide (ZnO) nanostructures, several emission bands are observed across the visible and near-infrared regions. mdpi.comnih.gov The most prominent emission is a green peak centered at 540 nm, which is attributed to the hypersensitive ⁵S₂,⁵F₄→⁵I₈ electronic transition of the Ho³⁺ ion. mdpi.com
Holmium Oxide (from this compound): Nanocrystalline holmium oxide (Ho₂O₃) synthesized via the thermal decomposition of this compound exhibits two major photoluminescence peaks at 415 nm (violet-blue) and 607 nm (orange-red). researchgate.netresearchgate.net
Organic Holmium Complexes: Holmium(III) ions can be incorporated into organic ligand cages to produce emissions in different spectral regions. One such complex, Ho(F-TPIP)₃, is notable for its emission in the near-infrared region at ~2 μm. nih.govacs.org The excitation spectra for this complex show peaks corresponding to transitions from the ⁵I₈ ground state to various excited states. nih.gov
The table below summarizes the characteristic PL emission peaks for different holmium-containing materials.
| Material | Excitation Wavelength (nm) | Emission Wavelength (nm) | Electronic Transition | Reference |
| Ho³⁺-doped bismuth-germanate glass | 450 | 548 | - | sci-hub.se |
| Ho³⁺-doped ZnO | 492 | 540 | ⁵S₂,⁵F₄→⁵I₈ | mdpi.com |
| Ho³⁺-doped ZnO | 492 | 670 | ⁵F₅→⁴I₈ | mdpi.com |
| Ho³⁺-doped ZnO | 492 | 757 | ⁵S₂,⁵F₄→⁵I₇ | mdpi.com |
| Nanocrystalline Ho₂O₃ | - | 415 / 607 | - | researchgate.netresearchgate.net |
| Ho(F-TPIP)₃ powder | 450 | 2050 | ⁵I₇→⁵I₈ | nih.govacs.org |
Other Advanced Spectroscopic Techniques Applied to Holmium(III) Acetate Systems (e.g., EDS, UV-Vis, SAED)
A comprehensive characterization of this compound and its derivatives often involves a combination of spectroscopic and microscopic techniques.
Research Findings: In conjunction with the methods above, several other techniques are crucial for a full analysis of materials derived from this compound, such as nanocrystalline holmium oxide. researchgate.netresearchgate.net
Energy-Dispersive X-ray Spectroscopy (EDS): EDS is typically coupled with electron microscopy and is used to confirm the elemental composition of a sample. For holmium oxide nanoparticles synthesized from this compound, EDS spectra have confirmed the elemental presence of holmium (Ho). researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. For nanocrystalline Ho₂O₃, the UV-Vis absorbance spectra show multiple absorption bands at various wavelengths (e.g., ~415 nm, ~448 nm, ~535 nm, ~645 nm), which are identified as characteristic electronic transitions of the Ho³⁺ ion. researchgate.net From these spectra, the optical bandgap (Eg) of the material can be calculated, with reported values around 4.85-4.95 eV for Ho₂O₃ nanoparticles. researchgate.net UV-Vis spectra have also been used to characterize acetate-bridged holmium complexes in solution. frontiersin.org
Selected Area Electron Diffraction (SAED): SAED is a transmission electron microscopy technique that provides information about the crystallinity of a material. For holmium oxide nanoparticles derived from this compound, the appearance of spotty rings in the SAED pattern indicates that the nanoparticles are crystalline. researchgate.netresearchgate.net
Thermal Decomposition Pathways and Material Transformations of Holmium Iii Acetate Precursors
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Holmium(III) Acetate (B1210297) Hydrates
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques used to study the thermal decomposition of holmium(III) acetate hydrates. akjournals.comresearchgate.net TGA monitors the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material, revealing endothermic and exothermic events. shimadzu.com
Dehydration Processes and Associated Thermal Events
Hydrated holmium acetate, such as this compound tetrahydrate (Ho(CH₃COO)₃·4H₂O) or this compound trihydrate (Ho(CH₃COO)₃·3H₂O), undergoes dehydration as the initial step in its thermal decomposition. akjournals.comresearchgate.netaun.edu.eg This process typically occurs in one or more stages, depending on the specific hydrate (B1144303) and heating conditions. benchchem.comresearchgate.netaun.edu.eg
For instance, this compound tetrahydrate has been observed to dehydrate in two steps, losing three water molecules in the first step and the final water molecule in a subsequent step. aun.edu.eg Another study on this compound hemiheptahydrate noted decomposition to a hemihydrate at 105 °C, followed by the formation of the anhydrous salt at 135 °C. wikipedia.org The dehydration process is generally complete by around 150 °C. researchgate.net These dehydration events are typically observed as endothermic peaks in DTA curves, corresponding to the energy absorbed to break the bonds of the water molecules.
The table below summarizes the dehydration steps for different this compound hydrates based on TGA and DTA studies.
| Hydrate | Dehydration Step 1 | Dehydration Step 2 | Reference |
| Ho(CH₃COO)₃·3.5H₂O | Complete dehydration in two steps | - | researchgate.net |
| Ho(CH₃COO)₃·4H₂O | Loss of 3 H₂O | Loss of 1 H₂O | aun.edu.eg |
| Ho(CH₃COO)₃ hemiheptahydrate | Formation of hemihydrate at 105 °C | Formation of anhydrous salt at 135 °C | wikipedia.org |
Sequential Decomposition Steps to Intermediate Phases (e.g., Ho(OH)(CH₃COO)₂, HoO(CH₃COO), Ho₂O₂CO₃)
Following dehydration, the anhydrous this compound decomposes through a series of intermediate phases before the final oxide is formed. researchgate.netwikipedia.org The exact nature and stability of these intermediates can vary.
Studies have identified the following sequential decomposition steps:
Formation of Holmium Hydroxyacetate: The anhydrous acetate can decompose to form holmium hydroxyacetate (Ho(OH)(CH₃COO)₂). wikipedia.org
Formation of Holmium Oxyacetate: Further decomposition leads to the formation of holmium oxyacetate (HoO(CH₃COO)). wikipedia.org
Formation of Holmium Oxycarbonate: This is often followed by the formation of holmium oxycarbonate (Ho₂O₂CO₃). wikipedia.org
It is important to note that some studies have reported these intermediates as being non-crystalline and unstable. researchgate.net The decomposition of gadolinium acetate trihydrate, a related lanthanide acetate, shows the formation of an intermediate monooxycarbonate, a phase that is reportedly absent in the decomposition of this compound trihydrate. akjournals.com
Formation of Holmium Oxide (Ho₂O₃) as the Final Decomposition Product
The final product of the thermal decomposition of holmium(III) acetate in an air atmosphere is holmium oxide (Ho₂O₃). benchchem.comresearchgate.netresearchgate.netsamaterials.com The formation of crystalline Ho₂O₃ typically begins around 500 °C and is complete at higher temperatures. researchgate.net TGA curves show a final plateau indicating a stable mass corresponding to the formation of Ho₂O₃. researchgate.netresearchgate.net The final decomposition temperature to Ho₂O₃ has been reported to be around 570 °C to 590 °C. researchgate.netwikipedia.org
Identification and Analysis of Gaseous Decomposition Products (e.g., water vapor, acetic acid, ketene, acetone (B3395972), methane, isobutene)
The thermal decomposition of this compound releases a variety of gaseous products. These have been identified using techniques such as infrared spectroscopy and gas chromatography-mass spectrometry. researchgate.net
The primary gaseous products identified during the decomposition process include:
Water vapor (H₂O): Released during the initial dehydration stages. researchgate.net
Acetic acid (CH₃COOH): A major product from the decomposition of the acetate ligands. researchgate.netsamaterials.com
Ketene (C₂H₂O): Formed from the decomposition of acetic acid. researchgate.net
Acetone ((CH₃)₂CO): Another decomposition product of the acetate group. researchgate.net
Methane (CH₄): A smaller hydrocarbon formed during the decomposition. researchgate.net
Isobutene (C₄H₈): Also identified as a gaseous product. researchgate.net
Characterization of Solid Intermediates and Final Products from Thermal Decomposition
The solid materials formed at different stages of the thermal decomposition are characterized to understand the structural and phase transformations occurring.
Surface Area and Porosity Analysis of Derived Holmium Oxide
The thermal decomposition of holmium(III) acetate is a viable method for producing holmium oxide (Ho₂O₃), and the characteristics of the final oxide product, such as surface area and porosity, are highly dependent on the processing temperature. Studies show that the calcination temperature plays a crucial role in the textural properties of the resulting holmium oxide.
Research indicates that holmium oxide obtained from the decomposition of this compound precursors possesses a significant surface area, which tends to decrease as the calcination temperature increases. For instance, holmium oxide produced at 600°C has a specific surface area of 31 m²g⁻¹. researchgate.net When the temperature is elevated to 800°C, the surface area reduces to 15.0 m²g⁻¹. researchgate.net This reduction is typically associated with the growth of crystallites and sintering effects at higher temperatures, which leads to a more compact, less porous structure. The crystalline porous nature of the material has been confirmed through scanning electron microscopy. researchgate.net
The control over surface area and porosity is critical for applications where these features are paramount, such as in catalysis and sensing. For comparison, holmium oxide nanoparticles derived from the calcination of holmium(III) oxalate (B1200264) at 600°C have been reported to yield surface areas in the range of 15–30 m²/g. benchchem.com
| Calcination Temperature (°C) | Specific Surface Area (m²g⁻¹) |
|---|---|
| 600 | 31.0 researchgate.net |
| 800 | 15.0 researchgate.net |
Non-isothermal Decomposition Studies and Kinetic Analysis
The kinetics of the thermal decomposition of holmium(III) acetate, particularly its hydrated forms like this compound tetrahydrate (Ho(CH₃COO)₃·4H₂O), have been investigated under non-isothermal conditions using thermogravimetric analysis. These studies, conducted at various heating rates, reveal a multi-step decomposition process. aun.edu.egsciencegate.app
The initial phase of the decomposition involves dehydration. For unirradiated this compound tetrahydrate, this occurs in two distinct steps. The first step corresponds to the removal of three molecules of water, followed by the elimination of the final water molecule in the second step. aun.edu.egsciencegate.app
Kinetic analysis using isoconversional methods shows that the apparent activation energy (Ea) is not constant but varies with the extent of conversion (α), indicating a complex reaction mechanism. aun.edu.egsciencegate.app
First Dehydration Step (elimination of 3.0 H₂O): The activation energy is dependent on the conversion degree, decreasing from approximately 228.0 kJ/mol at the beginning of the process to about 64.0 kJ/mol towards the end. aun.edu.egsciencegate.app This step is best described by a diffusion-controlled model (D4). aun.edu.egsciencegate.app
Second Dehydration Step (elimination of 1.0 H₂O): In this stage, the activation energy increases from 42.0 kJ/mol to 72.0 kJ/mol as the conversion progresses. aun.edu.egsciencegate.app This step aligns with a nucleation-based model (A3). aun.edu.egsciencegate.app
Following dehydration, the anhydrous acetate decomposes into holmium oxide through several unstable, non-crystalline intermediates. researchgate.net The complete transformation to crystalline holmium oxide (Ho₂O₃) occurs at approximately 570-590°C. researchgate.netwikipedia.org The volatile products released during the decomposition of the acetate have been identified as water vapor, acetic acid, ketene, acetone, methane, and isobutene. researchgate.net
| Dehydration Step | Moles of H₂O Eliminated | Activation Energy (Ea) Range (kJ/mol) | Proposed Reaction Model |
|---|---|---|---|
| First | 3.0 | Decreases from 228.0 to 64.0 aun.edu.egsciencegate.app | Diffusion (D4) aun.edu.egsciencegate.app |
| Second | 1.0 | Increases from 42.0 to 72.0 aun.edu.egsciencegate.app | Nucleation (A3) aun.edu.egsciencegate.app |
Influence of External Stimuli on Thermal Decomposition (e.g., γ-ray irradiation)
The thermal decomposition behavior of holmium(III) acetate can be significantly altered by exposure to external stimuli such as gamma (γ)-ray irradiation. Studies on this compound tetrahydrate have shown that irradiation affects the kinetics and mechanism of the dehydration process. aun.edu.egsciencegate.app
When this compound tetrahydrate is irradiated with a total absorbed dose of 10³ kGy of γ-rays, the two-step dehydration process observed in the unirradiated sample transforms into two overlapped steps. aun.edu.egsciencegate.app The kinetic model that best describes this altered dehydration process is a diffusion-controlled model (D3). aun.edu.egsciencegate.app
The effects of γ-ray irradiation are attributed to the formation of various defects within the crystal structure of the this compound hydrate. aun.edu.egresearchgate.net These imperfections can include trapped electrons, point defects, cation and anion vacancies, and cluster imperfections in the host lattice. aun.edu.egresearchgate.net These irradiation-induced defects can act as additional nucleation sites, thereby altering the decomposition pathway and kinetics. researchgate.netresearchgate.net Furthermore, X-ray diffraction data reveals that the elimination of water from the irradiated structure is accompanied by a phase transformation from a monoclinic to a tetragonal phase. aun.edu.egsciencegate.app
Catalytic Applications and Mechanistic Investigations Involving Holmium Iii Acetate
Role of Holmium(III) Acetate (B1210297) as a Catalyst in Organic Transformations
Rare earth salts, including holmium acetate, are recognized for their catalytic activity in several important organic reactions. Current time information in Bangalore, IN. The Ho³⁺ ion can function as a Lewis acid, activating carbonyl groups and other functional groups to facilitate nucleophilic attack.
Holmium(III) acetate is noted as a catalyst for esterification and transesterification reactions. Current time information in Bangalore, IN. In these processes, the holmium ion is thought to coordinate to the carbonyl oxygen of the carboxylic acid or ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by an alcohol nucleophile.
The general mechanism for acid-catalyzed esterification (Fischer esterification) involves the protonation of the carbonyl group, followed by nucleophilic attack from the alcohol, a proton transfer, and subsequent elimination of water to form the ester. masterorganicchemistry.comchemguide.co.uk A Lewis acid catalyst like holmium(III) acetate facilitates a similar pathway by activating the carbonyl group without the need for a strong Brønsted acid. wikipedia.org
Transesterification, the conversion of one ester to another by reaction with an alcohol, follows a similar mechanistic principle where the catalyst activates the ester carbonyl for attack by a different alcohol. wikipedia.orgmasterorganicchemistry.com While specific studies detailing the kinetics and substrate scope for this compound are not extensively documented in the provided results, related Lewis acids like zinc acetate have been studied as catalysts for transesterification, where they activate the triglyceride carbonyl group for nucleophilic attack by methanol (B129727) in biodiesel production. conicet.gov.ar
This compound also finds application as a catalyst in polymerization processes. Current time information in Bangalore, IN. In particular, rare-earth compounds are investigated for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polyesters. rsc.orgmdpi.com The most common mechanism for metal-catalyzed ROP is the coordination-insertion mechanism. frontiersin.org
In a process analogous to catalysis by other metal acetates like ferrous acetate (Fe(OAc)₂), the catalytic cycle is proposed to involve: frontiersin.org
Initiation: An exchange of the acetate ligand on the holmium center with an initiator alcohol, forming a holmium alkoxide species.
Coordination & Insertion: The cyclic ester (monomer) coordinates to the Lewis acidic holmium center. This is followed by the nucleophilic attack of the alkoxide group on the coordinated carbonyl of the monomer, leading to the opening of the ring and insertion of the monomer into the holmium-alkoxide bond.
Propagation: The polymer chain grows with each successive insertion of a monomer unit.
This type of catalysis allows for the synthesis of polymers with controlled molecular weights and structures. rsc.org
Development of Holmium-Supported Nanocatalysts
This compound is a key precursor for the synthesis of heterogeneous catalysts, where holmium oxide (holmia) nanoparticles are dispersed on a high-surface-area support. This approach enhances catalytic activity and stability.
A holmia-supported γ-alumina (gamma-alumina) nanocatalyst can be prepared using holmium(III) acetate as the holmium source. researchgate.net The synthesis is achieved by impregnating γ-alumina with an aqueous solution of this compound hydrate (B1144303) (Ho(CH₃COO)₃·xH₂O). researchgate.net Following impregnation, the material is calcined at elevated temperatures, such as 600°C, which decomposes the acetate to form holmium oxide nanoparticles dispersed on the alumina (B75360) support. researchgate.netresearchgate.net
The resulting nanocatalyst is characterized by a suite of physicochemical techniques to establish its structural and surface properties. researchgate.net
| Characterization Technique | Purpose of Analysis |
|---|---|
| Nitrogen Adsorption-Desorption (BET) | Measures the specific surface area, pore volume, and pore size distribution of the catalyst. |
| Thermogravimetric Analysis (TGA) | Monitors weight changes with temperature to study the thermal decomposition of the acetate precursor and the thermal stability of the catalyst. |
| X-ray Diffraction (XRD) | Identifies the crystalline phases present in the material, confirming the formation of holmia and the structure of the γ-alumina support. |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the catalyst to determine the size, morphology, and dispersion of the holmia nanoparticles on the support. |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and topography of the catalyst particles. |
| UV-vis Diffuse Reflectance Spectroscopy (DRS) | Investigates the electronic properties and coordination environment of the holmium species within the catalyst. |
Data sourced from a study on holmia/γ-alumina nanocatalysts. researchgate.net
The holmia-supported γ-alumina nanocatalyst synthesized from this compound demonstrates significant catalytic activity. africaresearchconnects.com Specifically, it shows enhanced performance in the decomposition of isopropyl alcohol. researchgate.net The decomposition of isopropyl alcohol is a model reaction often used to probe the acid-base and redox properties of a catalyst surface. The reaction can proceed via two main pathways: dehydrogenation to form acetone (B3395972) and hydrogen, which is favored on basic or metallic sites, or dehydration to form propylene (B89431) and water, which is favored on acidic sites.
Theoretical Studies of Holmium in Catalytic Cycles (e.g., gas-phase Ho(I) for carbon bond activation)
To understand the fundamental reactivity of holmium, researchers employ theoretical studies, often in conjunction with gas-phase experiments. These investigations provide mechanistic insights that are difficult to obtain in complex solution or heterogeneous systems. A notable example is the study of carbon bond activation catalyzed by a "bare" atomic holmium cation (Ho⁺), which is a Ho(I) species.
In one such study, the novel gas-phase coupling of thioanisole (B89551) and chlorobenzene (B131634) to form dibenzothiophene (B1670422) was investigated using Fourier-transform ion cyclotron resonance mass spectrometry and density functional theory (DFT) calculations. This reaction demonstrates the ability of atomic Ho⁺ to catalyze the activation of C–H and C–S bonds. oil.gov.iq
The catalytic cycle was found to proceed via a two-step mechanism:
| Step | Reaction | Description |
|---|---|---|
| 1 | Ho⁺ + Thioanisole → [Ho(C₆H₄S)]⁺ + CH₄ | The Ho⁺ cation reacts with thioanisole, activating C-H and C-S bonds to generate a holmium-containing intermediate ion, [Ho(C₆H₄S)]⁺, and methane. |
| 2 | [Ho(C₆H₄S)]⁺ + Chlorobenzene → Dibenzothiophene + Ho⁺ + HCl | The intermediate ion reacts with chlorobenzene, leading to C-C and C-S bond formation to produce the final heterocyclic product and regenerating the atomic Ho⁺ catalyst. |
Data sourced from a study on gas-phase catalysis by atomic Ho⁺. oil.gov.iq
These theoretical and gas-phase studies are crucial for building a molecular-level understanding of how holmium can function in catalytic cycles. colostate.edursc.org They reveal the intrinsic reactivity of the metal center and its ability to mediate complex bond-making and bond-breaking steps, which underpins its catalytic potential in broader applications.
Holmium Iii Acetate As a Precursor for Advanced Functional Materials
Synthesis of Holmium Oxide Nanoparticles and Nanomaterials
Holmium(III) acetate (B1210297) is a key starting material for producing holmium oxide (Ho₂O₃) nanoparticles and other nanostructures. samaterials.comsamaterials.com These nanomaterials are of significant interest due to their unique properties and potential applications in diverse fields.
Controlled Nanocrystal Formation via Thermal Decomposition
The thermal decomposition of holmium(III) acetate is a widely employed method for the synthesis of holmium oxide nanocrystals. researchgate.netgoogle.com This process involves heating the acetate precursor, which leads to its breakdown and the subsequent formation of holmium oxide. samaterials.com Studies have shown that hydrated holmium acetate, when heated in air, dehydrates in steps before decomposing to form holmium oxide at approximately 570°C. researchgate.net The decomposition proceeds through several noncrystalline, unstable intermediates. researchgate.net
The temperature at which the decomposition is carried out plays a crucial role in the properties of the resulting holmium oxide. For instance, holmium oxide obtained at 600°C has been found to have a higher surface area than that produced at 800°C. researchgate.net Research has demonstrated that nanocrystalline holmium oxide begins to form at 500°C and is the only phase detected between 500°C and 700°C. researchgate.net The thermal decomposition method is favored for its ability to control the nucleation and growth processes, leading to nanocrystals with a high degree of crystallinity. google.com
Morphology and Size Control of Holmium Oxide Nanoparticles
The morphology and size of holmium oxide nanoparticles can be tailored by carefully controlling the synthesis conditions when using holmium(III) acetate as a precursor. researchgate.net Researchers have successfully synthesized holmium oxide nanocrystalline particles with sizes ranging from 6 to 16 nm by heating this compound at temperatures of 600 and 700°C. researchgate.netwhiterose.ac.uk
Transmission electron microscopy (TEM) has revealed distinct structural and morphological differences in holmium oxide particles derived from this compound compared to those from other precursors like holmium chloride. whiterose.ac.uk The choice of precursor and the synthesis method significantly influence the final characteristics of the nanoparticles. For example, using this compound as the holmium precursor in a homogeneous precipitation reaction in ethylene (B1197577) glycol leads to the formation of rhombus-like nanoparticles. researchgate.net In contrast, using holmium nitrate (B79036) results in smaller, ellipsoid-like nanoparticles. researchgate.net This highlights the critical role of the precursor in directing the shape and size of the final nanomaterial.
Applications in Optical Materials Science
Holmium(III) acetate serves as a vital precursor in the development of advanced optical materials, leveraging the unique optical properties of the holmium ion. samaterials.com
Precursor for Holmium-Doped Materials in Laser Systems and Optical Fibers
Holmium(III) acetate is used to introduce holmium ions into various host materials to create efficient laser systems and specialized optical fibers. samaterials.combenchchem.com Holmium-doped materials are particularly valued for their sharp emission lines, especially in the infrared region, making them suitable for applications in eye-safe lasers operating around 2 µm. samaterials.comexail.com
Holmium-doped fiber lasers are a significant area of research, with efforts focused on developing highly efficient and high-power sources. arxiv.orgresearchgate.net These fibers are often co-doped with other elements, such as aluminum, to enhance their performance. arxiv.org The goal is to achieve high slope efficiency, low laser threshold, and long fluorescence lifetime. arxiv.org Holmium-doped fibers find use in a variety of applications, including infrared LIDAR, atmospheric sensing, and medical procedures. exail.com
Development of Phosphor Technologies for Luminescent Applications
Holmium(III) acetate is also a key component in the creation of phosphors, which are materials that exhibit luminescence. samaterials.combenchchem.com These phosphors are essential for various lighting and display technologies. The incorporation of holmium ions into different host lattices allows for the tuning of the luminescent properties.
For example, holmium-doped yttrium vanadate (B1173111) (YVO₄) nanophosphors exhibit characteristic emission peaks in the green and red regions of the visible spectrum. acs.org These materials can be used in applications such as solid-state lighting and biomedical imaging. acs.org The development of multifunctional hybrid materials, combining the luminescent properties of holmium-doped phosphors with the magnetic properties of other nanoparticles, opens up possibilities for advanced applications like targeted drug delivery and hyperthermia treatment. acs.org
Fabrication of Magnetic Materials Utilizing Holmium(III) Acetate Precursors
Holmium possesses one of the highest magnetic moments of any element, making its compounds, including those derived from holmium(III) acetate, valuable in the production of magnetic materials. samaterials.comsamaterials.com
Holmium(III) acetate is employed as a precursor to create materials with strong magnetic properties. samaterials.com These materials are used in the manufacturing of specialty magnets and alloys. samaterials.com For instance, holmium is used in alloys to generate some of the strongest known magnetic fields. samaterials.com
Furthermore, nanoparticles containing holmium, synthesized from precursors like this compound, are being investigated for their potential in biomedical applications, particularly as contrast agents for high-field magnetic resonance imaging (MRI). researchgate.netcsic.es The high magnetic susceptibility of holmium-containing nanoparticles, such as holmium vanadate, makes them effective T2 contrast agents. csic.es Research is ongoing to develop uniform and well-dispersed nanoparticles for this purpose, with holmium(III) acetate being a key starting material in their synthesis. csic.escsic.es Studies have also explored the magnetic properties of holmium-doped zinc oxide thin films, which exhibit paramagnetic behavior. scientific.netresearchgate.net
Production of Materials Exhibiting Strong Magnetic Properties and High Magnetic Moments
Holmium possesses the highest magnetic moment of any naturally occurring element, making its compounds highly sought after for magnetic applications. samaterials.comwikipedia.org Holmium(III) acetate is utilized in the production of materials with strong magnetic properties. samaterials.com The strong paramagnetic nature of holmium is a key characteristic leveraged in these applications. samaterials.com
Holmium oxide (Ho₂O₃), derived from this compound, is particularly significant. samaterials.comharvard.edu Research has demonstrated that crystalline holmium oxide thin films can exhibit a saturation magnetization exceeding 2 Tesla at cryogenic temperatures. harvard.edu These films also show a long linear response range and no measurable hysteresis, which are desirable properties for magnetic materials. harvard.edu The high magnetic strength of holmium is also used to create the strongest artificially generated magnetic fields. alfa-chemistry.comedge-techind.com
Utilization in Specialty Ceramics and Glass Formulations
Holmium(III) acetate is a key ingredient in the formulation of specialty ceramics and glasses. wikipedia.orgsamaterials.com Its primary roles are to impart specific colors and to enhance the thermal and optical performance of these materials. samaterials.com
Imparting Color and Enhancing Thermal and Optical Performance
Holmium compounds, particularly holmium oxide derived from the acetate precursor, are used as colorants in glass and cubic zirconia, producing distinct yellow or red hues. aemree.comsamaterials.comaemproduct.com The color of holmium oxide can appear to change depending on the lighting conditions. wikipedia.org It appears yellowish in daylight but orange-red under trichromatic light. wikipedia.org This phenomenon is due to the sharp emission lines of the trivalent holmium ions. wikipedia.org
Beyond coloration, the incorporation of holmium ions into glass and ceramic formulations can significantly improve their thermal and optical properties. samaterials.com Holmium oxide is thermally stable, retaining its structure at high temperatures, which is a valuable property for ceramics used in high-heat applications. aemree.com Its unique optical properties are also beneficial in the manufacturing of optical filters and isolators. aemree.com
Research into Holmium(III) Acetate Derived Materials for Electronic Devices
Holmium(III) acetate is a precursor for producing holmium-containing materials investigated for their potential in electronic devices. samaterials.com The focus of this research is often on holmium oxide (Ho₂O₃), which can be synthesized through the thermal decomposition of this compound. researchgate.net
Investigation of Electrical Conductivity Properties of Holmium Oxide Films
Research into the thermal decomposition of this compound has yielded nanostructured holmium oxide. researchgate.net Studies have investigated the electrical conductivity of holmium oxide films prepared at various temperatures. researchgate.net It was found that nanocrystalline Ho₂O₃ begins to form at 500 °C. researchgate.net The electrical conductivity of these materials is a key area of investigation for their application in electronic devices. researchgate.net
The electrical conductivity of Ho₂O₃ samples prepared at different temperatures has been measured, with values that are potentially advantageous for certain electronic applications. researchgate.net For instance, the conductivity of samples prepared at 500°C, 600°C, and 700°C, when measured at 500°C, were found to be 1.92 × 10⁻⁷, 1.61 × 10⁻⁷, and 8.33 × 10⁻⁸ Ω⁻¹·cm⁻¹, respectively. researchgate.net
Potential in High-Resistivity Device Fabrication
The measured electrical conductivity values of holmium oxide derived from this compound suggest its potential for use in high-resistivity devices. researchgate.net Holmium oxide is considered a promising high-k dielectric material, with a high dielectric constant and a large band gap, making it a candidate to replace silicon dioxide in some electronic components. researchgate.net Materials like holmium hafnate, another holmium-containing compound, are also being explored for their potential in next-generation electronic devices due to their high dielectric constant and low leakage currents. aip.org
Application in Solar Energy Technologies through Ultrathin Film Layers
Acetates, including this compound, are showing promise in the field of solar energy. americanelements.com Research has indicated that the introduction of ultrathin film layers of acetates can significantly improve the performance of polymer bulk-heterojunction solar cells. americanelements.comamericanelements.com While much of the research has focused on lithium acetate, the principle extends to other acetate compounds. americanelements.comamericanelements.com
The development of ultrathin, lightweight, and flexible solar cells is a key area of research. youtube.com These next-generation solar cells can be produced using ink-based materials and scalable fabrication techniques. youtube.com The goal is to create highly efficient solar absorbers that can capture the full spectrum of sunlight, minimize heat re-radiation, and maintain stability at high operating temperatures. ku.ac.ae Holmium-containing materials, with their unique optical and thermal properties, are being explored for their potential contribution to such advanced solar technologies.
Interactive Data Table: Electrical Conductivity of Holmium Oxide
| Preparation Temperature (°C) | Measurement Temperature (°C) | Electrical Conductivity (Ω⁻¹·cm⁻¹) |
| 500 | 500 | 1.92 x 10⁻⁷ |
| 600 | 500 | 1.61 x 10⁻⁷ |
| 700 | 500 | 8.33 x 10⁻⁸ |
This table presents data on the electrical conductivity of Holmium Oxide (Ho₂O₃) prepared via thermal decomposition of this compound at different temperatures. The data is sourced from a study by A.M. El-Sayed, et al. researchgate.net
Theoretical and Computational Chemistry Studies on Holmium Iii Acetate Systems
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) has become a important method for investigating the properties of lanthanide complexes. clemson.eduiaea.org It is used to predict molecular structures, energetics, and spectroscopic characteristics with a high degree of accuracy. For holmium systems, DFT calculations typically employ a functional like B3LYP, combined with a specialized basis set for the holmium atom, such as the Stuttgart–Dresden small core relativistic effective core-potential (ECP28MWB), and standard basis sets like 6-31++G(d,p) for lighter atoms like oxygen, carbon, and hydrogen. acs.orgoecd-nea.org
DFT calculations are instrumental in predicting the stable coordination geometries of holmium complexes. By optimizing the geometry of a proposed structure, researchers can find the lowest energy arrangement of atoms. Studies on holmium acetate (B1210297) indicate that the Ho³⁺ ion typically adopts an eight-coordinate geometry, bonding with oxygen atoms from the acetate ligands. tandfonline.com In the solid state, holmium acetate shares a structure with other lanthanide acetates (from Samarium to Erbium) where holmium occupies two distinct eight-coordinate sites with average Ho–O bond distances of 2.370 Å and 2.381 Å. tandfonline.comresearchgate.net
The predictive power of DFT extends to various coordination environments. For instance, in related holmium acetylacetonate (B107027) complexes, DFT has been used to determine that the geometry is dictated by maximizing the interaction of ligand donor atoms with the metal center while minimizing ligand-ligand repulsion. oecd-nea.org This leads to predictions of different geometries, such as tetrahedral or trigonal bipyramidal, depending on the number and type of ligands present. acs.orgoecd-nea.org The calculations can also determine the relative free energies of different configurations, identifying the most energetically favorable complex. acs.org For example, in a study involving an acetic acid ligand, DFT predicted the most stable structure involved the acetic acid coordinating in a monodentate fashion. oecd-nea.org
Table 1: Predicted Coordination Geometries for Holmium(III) Complexes from DFT Studies
| Complex Type | Predicted Coordination Geometry | Coordination Number | Reference |
| This compound (solid state) | Two slightly different sites | 8 | tandfonline.comresearchgate.net |
| [Ho(acetylacetonate)₂]⁺ | Tetrahedral | 4 | acs.orgoecd-nea.org |
| [Ho(acetylacetonate)₂(H₂O)]⁺ | Trigonal Bipyramidal | 5 | acs.orgoecd-nea.org |
| Holmium(III) Coordination Polymer | Distorted Bicapped Trigonal Prismatic | 8 | researchgate.net |
A significant application of DFT is the calculation of vibrational frequencies, which can be directly correlated with experimental infrared (IR) spectra. researchgate.net After a geometry optimization, a harmonic frequency calculation is performed. acs.orgoecd-nea.org The resulting theoretical frequencies are often scaled by an empirical factor (e.g., 0.975) to correct for anharmonicity and other systematic errors, bringing them into closer agreement with experimental data. iaea.orgacs.orgoecd-nea.org
This correlation is a powerful tool for structural elucidation. By comparing the calculated IR spectrum of a proposed structure with a measured experimental spectrum, researchers can confirm the identity and coordination motif of a complex. researchgate.net This method has been successfully used to assign the vibrational bands of various holmium complexes. clemson.eduacs.org For the acetate group itself, the characteristic C=O stretching frequency is a key feature. DFT calculations on acetic acid show this band appears at a high frequency, and its position is sensitive to the molecular environment, such as dimer formation or coordination to a metal ion. iaea.org In studies of related holmium complexes, vibrational bands have been classified into different modes, including delocalized modes and various C-H bending modes, allowing for a detailed assignment of the entire IR spectrum. acs.org
Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for Acetate-Related Groups
| Vibrational Mode | System | Calculation Level | Calculated Frequency (Unscaled) | Experimental Frequency | Reference |
| C=O Stretch | Acetic Acid (gas) | B3LYP/6-31G(d,p) | >1788 cm⁻¹ | 1788.0 cm⁻¹ | iaea.org |
| COO⁻ Asymmetric Stretch | Acetate in D₂O | Quantum Chemistry Calculation | ~80 cm⁻¹ (Coupled H-bond) | ~80 cm⁻¹ | acs.org |
Molecular Dynamics Simulations of Holmium(III) Acetate Interactions in Solution
While specific molecular dynamics (MD) simulation studies focusing exclusively on holmium(III) acetate in aqueous solution are not prominent in the literature, the methodology is well-established for other lanthanide complexes, including those with carboxylate ligands like EDTA. clemson.eduacs.orgresearchgate.net MD simulations model the movement and interactions of atoms and molecules over time, providing a dynamic picture of the system at the atomic level. samaterials.com
For a system like this compound in water, MD simulations would typically use a force field (such as AMBER or CHARMM) to define the potential energy of the system. tandfonline.com These force fields include parameters for bond lengths, angles, and non-bonded interactions (van der Waals and electrostatic forces). The holmium ion and acetate ligands would be explicitly modeled, along with a large number of water molecules to simulate the solution environment. tandfonline.com
Such simulations could provide crucial insights into:
Hydration Structure: Determining the number of water molecules in the first and second coordination spheres of the Ho³⁺ ion and their average residence time.
Coordination Dynamics: Observing the dynamic exchange of acetate ligands and water molecules in the holmium ion's inner coordination sphere.
Ion Pairing: Investigating the formation of contact and solvent-shared ion pairs between the Ho³⁺ cation and acetate anions in the solution.
Solvent Effects: Understanding how the solvent structure is perturbed by the presence of the ions and how it mediates their interactions. tandfonline.com
By calculating properties like radial distribution functions, coordination numbers, and diffusion coefficients, MD simulations offer a bridge between the static picture from DFT and the macroscopic properties observed experimentally.
Potential-pH Diagram Construction for Holmium-Aqueous Systems
Potential-pH diagrams, also known as Eн-pH or Pourbaix diagrams, are thermodynamic maps that show the stable phases of an electrochemical system as a function of electrode potential (Eн) and pH. These diagrams are essential for predicting the corrosion, passivation, and general stability of a metal in an aqueous environment. researchgate.net They are constructed based on the Nernst equation and solubility data for the various chemical species that can form.
For holmium, Eн-pH diagrams have been constructed to understand its behavior in different aqueous systems. researchgate.net These diagrams delineate the regions of potential and pH where holmium is immune (stable as the metal), where it corrodes (forms soluble ions like Ho³⁺), or where it passivates (forms a stable, non-reactive film of oxide or hydroxide, such as Ho₂O₃ or Ho(OH)₃). researchgate.net
The stability of holmium species is highly dependent on the pH and the composition of the electrolyte. Eн-pH diagrams can be modified to include the effects of complexing agents or different buffers present in the solution. researchgate.net For instance, the stability domains of holmium have been theoretically studied in borate, citrate, and phosphate (B84403) buffers. researchgate.net These studies help identify the optimal pH and electrolyte composition to either keep holmium in solution as Ho³⁺ or to precipitate it as a solid oxide or hydroxide. The hydrolysis of the Ho³⁺ ion, forming species like [Ho(OH)]²⁺, is the first step towards the precipitation of Ho(OH)₃, and its equilibrium constant is a critical parameter in these thermodynamic models. By superimposing the Eн-pH diagrams of different elements, one can also predict the conditions for the co-deposition or stable formation of mixed-metal materials.
Table 3: Predicted Thermodynamic Stability of Holmium Species in Different Aqueous Electrolytes at 298 K
| Electrolyte System | pH Range | Stable Passive Species | Soluble Species | Reference |
| Ho-H₂O | > ~7.5 | Ho(OH)₃, Ho₂O₃ | Ho³⁺ | researchgate.net |
| Ho-H₂O-Borate Buffer | ~7-11 | Ho(OH)₃, Ho₂O₃ | Ho³⁺, Borate complexes | researchgate.net |
| Ho-H₂O-Citrate Buffer | ~4-8 | Ho(OH)₃, Ho₂O₃ | Ho³⁺, Citrate complexes | researchgate.net |
| Ho-H₂O-Phosphate Buffer | > ~6.5 | HoPO₄, Ho(OH)₃ | Ho³⁺, Phosphate complexes | researchgate.net |
Theoretical models based on thermodynamic principles are used to predict the conditions suitable for forming stable anodic films (oxide layers grown via electrochemical oxidation) on metal surfaces. researchgate.net By analyzing Eн-pH diagrams, researchers can identify the potential and pH windows where a passive oxide film is the thermodynamically favored phase. researchgate.net For a film to grow uniformly, the chosen electrolyte should promote the formation of a compact, insoluble oxide layer rather than causing its dissolution.
Solubility diagrams, derived from thermodynamic data, are used alongside Eн-pH diagrams to select appropriate electrolytes. researchgate.net The goal is to find conditions where the solubility of the metal oxide is minimal. For holmium, theoretical analysis suggests that electrolytes like phosphate buffers at near-neutral to alkaline pH are suitable for the growth of anodic films. researchgate.net These theoretical predictions provide an efficient strategy for identifying promising electrolytes for anodizing, guiding experimental work on the fabrication of holmium-based oxide materials. researchgate.net
Interactions of Holmium Iii Acetate with Diverse Chemical Environments
Hydrolysis and Degradation Mechanisms in Humid Environments
Holmium(III) acetate (B1210297) is known to be hygroscopic, readily absorbing moisture from the atmosphere. samaterials.comaemree.com This characteristic necessitates storage in dry, airtight containers to prevent degradation. samaterials.com In the presence of water, whether from humid air or in an aqueous solution, the holmium(III) ion (Ho³⁺) undergoes hydrolysis. This process involves the reaction of the hydrated holmium ion with water molecules, leading to the formation of hydroxo complexes and the release of protons, which can make the solution mildly acidic. samaterials.com
The primary hydrolysis reaction for the trivalent holmium ion can be represented as:
Ho³⁺ + H₂O ⇌ Ho(OH)²⁺ + H⁺
Research into the hydrolysis of trivalent holmium has provided specific constants for this equilibrium. scirp.org A study using spectrophotometric and potentiometric methods determined the first hydrolysis constants for Ho(III) at 303 K in different ionic media, highlighting the influence of the chemical environment on the reaction. scirp.orgresearchgate.net The presence of competing ions, such as chloride, can affect the pCH borderline of precipitation by forming soluble species like HoCl²⁺. scirp.org
The thermal decomposition of hydrated holmium acetate also provides insight into its degradation. Studies show that upon heating, hydrated forms first lose water molecules in one or more steps before further decomposing. researchgate.netwikipedia.org The decomposition pathway can proceed through the formation of an intermediate holmium hydroxyacetate species, Ho(OH)(CH₃COO)₂, before ultimately yielding holmium oxide at higher temperatures. wikipedia.org This formation of a hydroxyacetate intermediate underscores the mechanism by which hydrolysis contributes to the compound's breakdown.
| Parameter | Value (in 2 M NaClO₄) | Value (in 2 M NaCl) | Reference |
| First Hydrolysis Constant (log₁₀*β₁,H) | -8.02 ± 0.07 | -8.01 ± 0.05 | scirp.org |
| First Brönsted Hydrolysis Constant (log₁₀K₁,H) | -5.70 | -5.67 | scirp.org |
This table displays the first hydrolysis constants for the Ho³⁺ ion determined at 303 K.
Solvation Studies in Polar Organic Solvents (e.g., ethanol (B145695), methanol)
Holmium(III) acetate is characterized by its high solubility in polar organic solvents, particularly alcohols like ethanol and methanol (B129727). samaterials.com This property is crucial for its use in various research and synthesis applications, as it allows the compound to be easily integrated into solvent-based systems. samaterials.com The solubility facilitates the creation of homogeneous solutions necessary for producing advanced materials.
The polarity of the solvent is a key factor in the solvation process. Solvents like methanol and ethanol possess relatively high polarity, which enables them to effectively solvate the holmium and acetate ions.
| Solvent | Relative Polarity |
| Water | 1.000 |
| Methanol | 0.762 |
| Ethanol | 0.654 |
| Acetone (B3395972) | 0.355 |
| Ethyl Acetate | 0.228 |
This table shows the relative polarity of common polar solvents. Data sourced from various chemical handbooks.
Research involving holmium complexes has shown that solvent molecules can do more than just dissolve the compound; they can also directly participate in the coordination sphere of the metal ion. For instance, when holmium-acetylacetonate microspheres were dissolved in methanol, electrospray ionization mass spectrometry detected holmium complexes where methanol acted as a ligand. uva.nl This indicates that in solutions of polar organic solvents, this compound can form solvated complexes, influencing its reactivity and the structure of materials synthesized from these solutions.
Complexation Reactions with Other Ligands Beyond Acetate (e.g., acetylacetonates, triethylenetetraaminehexaacetic acid)
The Ho³⁺ ion readily engages in complexation with various organic ligands, displacing the acetate ions to form more stable structures. This is a cornerstone of its application in coordination chemistry and medicine.
Acetylacetonates: Holmium(III) acetylacetonate (B107027), Ho(C₅H₇O₂)₃, is a well-studied coordination compound. wikipedia.org It typically exists as a hydrated species, such as the 8-coordinate dihydrate Ho(C₅H₇O₂)₃(H₂O)₂, which has been characterized by X-ray crystallography. wikipedia.org These complexes are notable for their use as precursors in preparing microspheres for medical applications. researchgate.netnstri.ir
Detailed studies using infrared ion spectroscopy (IRIS) have been conducted on holmium-acetylacetonate complexes derived from these microspheres. rsc.org When dissolved in methanol, various ionic complexes were generated and identified. uva.nl These findings reveal that the coordination environment of holmium is flexible and can incorporate solvent molecules and other available species.
| m/z | Tentative Assignment | Description | Reference |
| 363 | [Ho(acac–H)₂]⁺ | Ho(III) center chelated by two deprotonated acetylacetonate ligands. | uva.nl |
| 381 | [Ho(acac–H)₂(H₂O)]⁺ | Ho(III) center with two acetylacetonate ligands and one water ligand. | uva.nl |
| 395 | [Ho(acac–H)₂(CH₃OH)]⁺ | Ho(III) center with two acetylacetonate ligands and one methanol ligand. | uva.nl |
| 463 | [Ho(acac–H)₂(acac)]⁺ | Ho(III) center with three acetylacetonate ligands. | uva.nl |
This table lists the holmium-acetylacetonate complex ions identified by ESI-MS from a methanol solution of dissolved microspheres.
In one study, it was discovered that a previously unknown component in the microspheres was a holmium complex containing an acetic acid ligand, demonstrating the diverse coordination possibilities. rsc.org
Triethylenetetraaminehexaacetic acid (TTHA): Holmium(III) also forms stable complexes with large polydentate ligands like triethylenetetraaminehexaacetic acid (H₆ttha). uni.wroc.plniscpr.res.in The structure of the complex [C(NH₂)₃]₃[Ho(ttha)]·3H₂O has been determined using single-crystal X-ray diffraction. researchgate.net In this complex, the holmium ion is nine-coordinate, bound by five carboxylate oxygen atoms and four nitrogen atoms from the single TTHA ligand. researchgate.net This type of chelation demonstrates the ability of the holmium ion to be encapsulated by complex organic molecules, a property leveraged in various advanced applications.
Solution Chemistry Aspects Relevant to Material Synthesis and Research Applications
The solution chemistry of this compound is fundamental to its role as a versatile precursor for a wide range of materials. samaterials.comamericanelements.com Its solubility in water and polar organic solvents allows for its use in various wet-chemical synthesis routes. samaterials.com
A primary application is the synthesis of high-purity holmium oxide (Ho₂O₃) nanomaterials. samaterials.comamericanelements.com Thermal decomposition of this compound, either from a solution or as a solid precursor, is a common method to produce nanocrystalline Ho₂O₃. researchgate.netbenchchem.comresearchgate.net The decomposition process involves the initial loss of water, followed by the breakdown of the acetate ligands, ultimately forming the stable oxide at temperatures around 570-590°C. researchgate.netwikipedia.org The resulting holmium oxide is valuable in fabricating specialized ceramics, glass, and electronic components. samaterials.combenchchem.com
Furthermore, this compound serves as a starting material for synthesizing other complex holmium-containing materials. For example, it is used as a precursor in the solvothermal synthesis of holmium vanadate (B1173111) (HoVO₄) nanoprobes, which have potential applications in medical imaging. benchchem.com It is also used in the preparation of holmium-doped materials for laser systems and phosphors. samaterials.com Its role as a reagent extends to the synthesis of coordination polymers and other organometallic compounds. alfa-industry.com The reactivity and well-defined nature of this compound in solution make it an indispensable tool in materials science research. samaterials.com
Future Directions and Emerging Research Frontiers in Holmium Iii Acetate Chemistry
Exploration of Novel Coordination Architectures and Supramolecular Assemblies
A primary frontier in the study of holmium(III) acetate (B1210297) lies in the exploration of new coordination architectures and supramolecular assemblies. Anhydrous holmium acetate itself is a coordination polymer where the Ho(III) center can be nine-coordinate or eight-coordinate, with acetate ligands acting as both bidentate and bridging ligands. wikipedia.org This inherent ability to form extended networks is a key focus of ongoing research.
Future research is directed towards the synthesis of more complex structures by incorporating various organic linkers. The high coordination numbers and flexible coordination geometries of lanthanide ions like holmium present both a challenge and an opportunity in the creation of porous materials. morressier.com The goal is to move beyond simple polymeric chains to design sophisticated three-dimensional (3D) metal-organic frameworks (MOFs) and coordination polymers with tailored properties. morressier.commu.edu.tr For instance, the use of multidentate organic ligands can lead to the formation of novel holmium-based MOFs with specific topologies and functionalities. morressier.comrsc.org Researchers are investigating how factors like solvent, temperature, and the nature of the organic linker can influence the final structure. mdpi.com A recent study demonstrated the synthesis of a 3D coordination polymer with a holmium cluster, showcasing a distorted bicapped trigonal prismatic geometry with a coordination of eight oxygen atoms. mu.edu.tr Another example is a three-dimensional heterometallic complex involving holmium, silver, isonicotinate, and acetate ligands, which generates an intricate network structure. nih.gov
The exploration of supramolecular assemblies, where non-covalent interactions play a crucial role in organizing molecular components, is another promising avenue. The design of holmium-containing assemblies could lead to materials with interesting photoluminescent or magnetic properties.
Table 1: Coordination Characteristics of Holmium in Acetate-Based Structures
| Feature | Description | Reference |
| Coordination Number | Typically 8 or 9 in anhydrous this compound. Can be higher in other complexes. | wikipedia.org |
| Coordination Geometry | Distorted polyhedra, such as bicapped trigonal prismatic. | mu.edu.tr |
| Ligand Binding Modes | Acetate can act as a bidentate or bridging ligand. Other organic linkers can introduce varied connectivity. | wikipedia.orgnih.gov |
| Resulting Structures | Coordination polymers, Metal-Organic Frameworks (MOFs), heterometallic complexes. | wikipedia.orgmorressier.comnih.gov |
Development of Advanced Catalytic Systems based on Holmium(III) Acetate
Holmium(III) acetate is recognized as an excellent precursor for the production of catalysts. americanelements.comamericanelements.com While the direct use of this compound as a catalyst is not extensively documented, its role as a starting material for catalytically active species is a significant area of emerging research. The development of advanced catalytic systems derived from holmium(III) acetate is a promising frontier.
Lanthanide-based MOFs, which can be synthesized using this compound, are particularly interesting for catalysis. The presence of accessible, coordinatively unsaturated holmium sites within the framework can act as Lewis acid sites, making them suitable for various catalytic applications. morressier.com Research is focused on designing Ho-MOFs with specific pore sizes and active sites to catalyze organic transformations with high selectivity and efficiency.
The potential catalytic applications of holmium-containing materials are broad. For example, holmium oxide nanoparticles, which can be synthesized from this compound, have shown potential as photocatalysts for the degradation of organic dyes. nih.gov Future research may explore the use of this compound-derived catalysts in a wider range of reactions, such as oxidation, reduction, and carbon-carbon bond formation. The development of both homogeneous and heterogeneous catalytic systems is an active area of investigation. researchgate.net
Integration of Holmium(III) Acetate in Hybrid Organic-Inorganic Materials
The integration of holmium(III) acetate into hybrid organic-inorganic materials is a rapidly developing field. rsc.org These materials combine the properties of both organic and inorganic components, often leading to synergistic effects and novel functionalities. rsc.org Holmium-based MOFs are a prime example of such hybrid materials, where holmium ions or clusters are linked by organic ligands to form extended, often porous, structures. morressier.com
The synthesis of these hybrid materials often involves the use of this compound as the metal source. Researchers are exploring the use of different organic linkers to create a variety of holmium-containing MOFs with tunable properties. researchgate.netresearchgate.net These materials are being investigated for applications in gas separation, drug delivery, and chemical sensing. morressier.com The ability to tailor the pore environment and surface chemistry of these MOFs is a key advantage. morressier.com
Beyond MOFs, there is growing interest in creating other types of holmium-based hybrid materials. This could include incorporating this compound into polymer matrices to create luminescent or magnetic composites, or using it to modify the surface of inorganic substrates to impart specific functionalities. The development of these materials could have impacts in fields ranging from optoelectronics to environmental remediation. mdpi.com
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding of Holmium(III) Acetate Reactivity
A deeper understanding of the reactivity and properties of holmium(III) acetate and its derivatives requires the application of advanced spectroscopic and computational techniques. These methods can provide detailed insights into the electronic structure, bonding, and dynamic behavior of these compounds.
Spectroscopic techniques such as fluorescence and absorption spectroscopy are being used to study the interactions of holmium ions with biomolecules like DNA. nih.gov Recent studies have employed cyclic voltammetry and differential pulse voltammetry to investigate the electrochemical behavior of the holmium(III) ion and its binding to DNA, suggesting a groove binding interaction. nih.gov Infrared ion spectroscopy, combined with mass spectrometry and density functional theory (DFT) calculations, has been used to characterize holmium(III)-acetylacetonate complexes. scispace.com The photoluminescence of holmium-containing coordination polymers is also an active area of research, with studies focusing on the energy transfer mechanisms between organic ligands and the Ho(III) ion. mu.edu.trnih.gov
Computational modeling is becoming an increasingly powerful tool for predicting the structures and properties of holmium-containing materials. DFT calculations can be used to investigate reaction mechanisms, predict spectroscopic properties, and guide the design of new materials with desired functionalities. The combination of experimental and computational approaches is crucial for advancing the fundamental understanding of holmium(III) acetate chemistry and unlocking its full potential in various applications.
Q & A
Q. What are the optimal methods for synthesizing holmium acetate, and how do reaction conditions influence its purity and crystallinity?
this compound can be synthesized via hydrothermal methods or thermal decomposition of holmium precursors. For example, thermal decomposition of this compound at controlled temperatures (e.g., 400–600°C) produces nanocrystalline Ho₂O₃, with crystallinity dependent on heating rate and atmosphere . Hydrothermal synthesis using precursors like Ho(NO₃)₃ in acetic acid at 180–200°C for 12–24 hours yields phase-pure this compound. Key parameters include pH (maintained at ~5–6), precursor molar ratios, and post-synthesis washing with ethanol to remove organic residues .
Q. How can researchers confirm the purity and hydration state of this compound?
Purity is typically verified using inductively coupled plasma (ICP) analysis for trace metal impurities, with acceptable thresholds ≤150 ppm for high-purity research-grade this compound (99.99% REO). Hydration states (e.g., tetrahydrate vs. anhydrous) are determined via thermogravimetric analysis (TGA) by monitoring weight loss at 100–150°C (water loss) and 200–300°C (acetate decomposition). Infrared (IR) spectroscopy also identifies acetate ligands (C=O stretching at ~1550 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in solution-phase reactions?
While this compound is not classified as acutely toxic, prolonged exposure to aerosols may cause respiratory irritation. Use fume hoods for dissolution in concentrated HCl or HNO₃, and neutralize acidic waste before disposal. For skin/eye contact, rinse immediately with water for ≥15 minutes. Store in airtight containers to prevent hydration/dehydration cycles that alter stoichiometry .
Advanced Research Questions
Q. How does this compound function as a precursor for advanced materials like MRI contrast agents or photocatalysts?
this compound is a key precursor for synthesizing holmium vanadate (HoVO₄) nanoprobes. Dissolve Ho(OAc)₃·xH₂O in ethylene glycol with sodium orthovanadate (Na₃VO₄), followed by poly(acrylic acid)-assisted solvothermal synthesis at 200°C. The resulting HoVO₄ exhibits high X-ray attenuation and magnetic susceptibility, suitable for dual-mode MRI/CT imaging . For photocatalysts, calcining this compound at 500°C produces Ho₂O₃ nanoparticles, which degrade organic dyes (e.g., eriochrome black T) under UV light via hydroxyl radical generation .
Q. How can researchers resolve contradictions in reported thermal decomposition pathways of this compound?
Discrepancies arise from varying hydration states and atmospheric conditions. For example, anhydrous this compound decomposes at ~300°C to Ho₂O₃, while hydrates (e.g., tetrahydrate) exhibit multi-stage weight loss (water loss at 100–150°C, acetate decomposition at 250–300°C). Use in situ X-ray diffraction (XRD) under controlled O₂/N₂ atmospheres to track phase transitions. Cross-validate with differential scanning calorimetry (DSC) to identify endothermic/exothermic events .
Q. What strategies mitigate impurity incorporation during this compound-based alloy synthesis?
In Ti–Zr–Mn–V–Ho alloys, holmium oxide (Ho₂O₃) segregation at grain boundaries can weaken mechanical properties. To minimize this:
- Use ultra-dry this compound (99.99% purity) to reduce oxygen content.
- Perform synthesis under argon atmosphere with gettering agents (e.g., Ti sponge).
- Post-synthesis, anneal alloys at 800°C to redistribute Ho into the matrix. Energy-dispersive X-ray spectroscopy (EDS) confirms homogeneous Ho distribution .
Q. How does this compound interact with phosphate buffers in biomedical applications?
In bioimaging probe synthesis, this compound dissolved in HCl reacts with (NH₄)₂HPO₄ under basic conditions (pH ~10 adjusted with NaOH) to form HoPO₄ nanoparticles. Optimize molar ratios (Ho:PO₄³⁻ = 1:1) to prevent colloidal instability. Dynamic light scattering (DLS) monitors particle size (target ≤50 nm for renal clearance) .
Methodological Notes
- Data Validation : Cross-check XRD patterns with ICDD databases (e.g., PDF 00-024-1112 for Ho₂O₃) and ICP results with certified reference materials.
- Contradiction Analysis : Replicate experiments under identical conditions (temperature, humidity) when comparing literature data.
- Advanced Characterization : Pair TGA with mass spectrometry (TGA-MS) to identify evolved gases during decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
